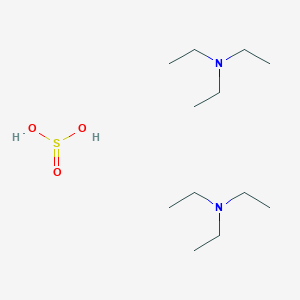

N,N-diethylethanamine;sulfurous acid

Description

Contextual Significance of Amine-Acid Interactions in Chemical Science

Amine-acid interactions are a cornerstone of chemical science, underpinned by the characteristic basicity of amines. solubilityofthings.comthesciencehive.co.uk The nitrogen atom in an amine possesses a lone pair of electrons, enabling it to accept a proton (H⁺) from an acid, thereby acting as a Brønsted-Lowry base. thesciencehive.co.uk This fundamental property governs their reactivity in a vast array of chemical environments. solubilityofthings.com When amines react with acids, they form the corresponding ammonium (B1175870) salts, a transformation that is central to many synthetic and biological processes. wikipedia.org

The basicity of an amine is a key determinant of its nucleophilicity and its utility as a reagent in organic synthesis. wikipedia.orgmsu.edu For example, amines are widely used as bases to neutralize acidic byproducts generated during reactions, such as the formation of esters and amides from acyl chlorides. In biological systems, the amine functional group is essential to the structure and function of amino acids, proteins, and neurotransmitters. wikipedia.orglumenlearning.com The acid-base properties of the amino and carboxylic acid groups in amino acids allow them to form zwitterions and participate in the formation of peptide bonds, the fundamental linkages of proteins. lumenlearning.com The strength of an amine as a base can be quantified by the pKa of its conjugate acid, as illustrated in the table below for triethylamine (B128534).

| Property | Value |

| Compound | N,N-Diethylethanamine (Triethylamine) |

| Chemical Formula | C₆H₁₅N |

| pKa of Conjugate Acid ((C₂H₅)₃NH⁺) | 10.75 |

| Appearance | Colorless volatile liquid |

| Odor | Strong, fishy, ammoniacal |

This table presents key properties of N,N-diethylethanamine, highlighting its basicity as indicated by the pKa of its conjugate acid. wikipedia.org

Scope of Academic Research on N,N-Diethylethanamine and Sulfur-Containing Species

Academic research concerning N,N-diethylethanamine (triethylamine) and sulfur-containing species is extensive, covering fundamental interactions, reaction mechanisms, and practical applications. A significant portion of this research focuses on the interaction with sulfur dioxide (SO₂), the precursor to sulfurous acid. acs.org These studies often explore the formation of charge-transfer complexes and adducts between the amine (Lewis base) and SO₂ (Lewis acid). sci-hub.seacs.org Spectroscopic techniques, such as infrared and NMR spectroscopy, are commonly employed to characterize the structures and bonding within these complexes. sci-hub.seacs.org

Beyond sulfur dioxide, the reactivity of triethylamine with other sulfur-containing compounds is a well-established field of study. Its role as a base is crucial in reactions involving sulfonyl chlorides, such as in the Hinsberg reaction for distinguishing primary, secondary, and tertiary amines. wikipedia.org More recent research has explored the use of triethylamine as an electron-donating reductant in combination with thionyl chloride (SOCl₂) for the deoxygenation of sulfoxides to sulfides. rsc.org The interaction of triethylamine with the strong acid, sulfuric acid (H₂SO₄), is also studied, typically resulting in the formation of triethylammonium (B8662869) salts. doubtnut.comguidechem.com The scope of these investigations highlights the versatility of triethylamine in the chemistry of sulfur compounds, from fundamental Lewis acid-base chemistry to its application as a reagent in complex organic transformations.

| Interacting Sulfur Species | Product/Complex Type | Field of Research |

| Sulfurous Acid (H₂SO₃) / SO₂ + H₂O | Triethylammonium bisulfite salt | Acid-Base Chemistry, Adduct Formation vulcanchem.comrsc.org |

| Sulfur Dioxide (SO₂) | 1:1 Charge-transfer complex/adduct | Structural Chemistry, Spectroscopy sci-hub.se |

| Sulfur Trioxide (SO₃) | Triethylamine-sulfur trioxide adduct | Sulfonating Agents, Organic Synthesis researchgate.netsigmaaldrich.com |

| Sulfonyl Chlorides (RSO₂Cl) | Sulfonamides | Organic Synthesis (e.g., Hinsberg test) wikipedia.org |

| Sulfuric Acid (H₂SO₄) | Triethylammonium sulfate (B86663)/bisulfate salts | Acid-Base Chemistry doubtnut.comguidechem.com |

| Thionyl Chloride (SOCl₂) / Sulfoxides | Sulfides | Synthetic Organic Chemistry (Reduction) rsc.org |

This table summarizes the diverse research involving N,N-diethylethanamine and various sulfur-containing species.

Overview of Key Research Trajectories in N,N-Diethylethanamine-Sulfurous Acid Chemistry

The study of the N,N-diethylethanamine-sulfurous acid system and its related interactions follows several key research trajectories that build upon fundamental principles of physical and organic chemistry.

Synthesis and Spectroscopic Characterization: A primary research focus has been the synthesis and characterization of the adducts formed between triethylamine and sulfur dioxide. Early work established that in the absence of moisture, the two compounds form a colored liquid, but the presence of water leads to a crystalline solid identified as triethylammonium bisulfite. rsc.org Subsequent research has employed various spectroscopic methods to probe the nature of the N-S bond and the structure of the resulting complexes in different phases. sci-hub.seacs.org

Structural and Thermodynamic Studies: A significant trajectory involves the detailed investigation of the structural and thermodynamic properties of amine-SO₂ complexes. These studies utilize both experimental techniques and, increasingly, quantum chemical calculations to determine geometric parameters, bond energies, and the thermodynamics of complex formation. sci-hub.seacs.org Theoretical studies have shown that the stability of these adducts correlates with the electron-donating strength of the amine. sci-hub.se For instance, calculations have been used to determine the N-S bond lengths and formation enthalpies for a series of amine-SO₂ complexes, providing insight into the strength of the interaction.

| Amine-SO₂ Complex | Calculated N-S Bond Length (Å) | Calculated Enthalpy of Formation (kcal/mol) |

| NH₃·SO₂ | 2.79 | 4.5 |

| CH₃NH₂·SO₂ | 2.62 | 6.7 |

| (CH₃)₂NH·SO₂ | 2.46 | 7.9 |

| (CH₃)₃N·SO₂ | 2.36 | 10.7 |

This table presents theoretical data for 1:1 amine-sulfur dioxide complexes, illustrating the trend of increasing stability and shorter N-S bond length with increased methyl substitution on the amine. sci-hub.se

Mechanistic and Applied Research: Another key trajectory explores the reaction mechanisms and applications of these systems. This includes studying the kinetics of adduct formation and the role of triethylamine as a catalyst or base in reactions involving sulfur-based reagents. rsc.org From an applied perspective, the strong interaction between amines and SO₂ is highly relevant to industrial gas purification processes. bre.com Research in this area investigates the efficiency of amine solutions for capturing SO₂ from flue gas streams to mitigate air pollution, focusing on the formation of stable salts that prevent the release of the acidic gas. bre.com

Properties

CAS No. |

84658-31-1 |

|---|---|

Molecular Formula |

C12H32N2O3S |

Molecular Weight |

284.46 g/mol |

IUPAC Name |

N,N-diethylethanamine;sulfurous acid |

InChI |

InChI=1S/2C6H15N.H2O3S/c2*1-4-7(5-2)6-3;1-4(2)3/h2*4-6H2,1-3H3;(H2,1,2,3) |

InChI Key |

FDCPZJRFIPCMOL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC.CCN(CC)CC.OS(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Formation Mechanisms of N,n Diethylethanamine Derived Sulfur Adducts and Salts

Direct Acid-Base Neutralization Reactions for Triethylammonium (B8662869) Sulfates and Bisulfates

The most direct route to forming triethylammonium salts is the acid-base neutralization reaction between triethylamine (B128534), a Brønsted base, and sulfuric acid, a Brønsted acid. This exothermic reaction involves the transfer of a proton from the acid to the amine, resulting in the formation of the triethylammonium cation ([Et₃NH]⁺) and either the hydrogen sulfate (B86663) (bisulfate, [HSO₄]⁻) or sulfate ([SO₄]²⁻) anion, depending on the stoichiometry of the reactants. matec-conferences.org

Optimization of Reaction Conditions and Stoichiometry

The synthesis of triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) is achieved through a straightforward one-step neutralization process. matec-conferences.orgresearchgate.netresearchgate.net The reaction is highly exothermic, necessitating careful temperature control to prevent side reactions. researchgate.net Optimal procedures often involve cooling the reaction mixture, for instance in an ice bath, and adding the sulfuric acid dropwise to the triethylamine. researchgate.net Temperatures are typically maintained between 0–5°C.

The stoichiometry of the reaction is a critical parameter that dictates the final product. A 1:1 molar ratio of triethylamine to sulfuric acid is standard for producing the triethylammonium hydrogen sulfate salt, which can function as an ionic liquid. matec-conferences.org Altering this ratio can be used to fine-tune the acidity and properties of the resulting product. qub.ac.uk For instance, an excess of sulfuric acid can lead to the formation of anionic clusters like [(HSO₄)(H₂SO₄)x]⁻, creating a more acidic ionic liquid. qub.ac.uk Achieving a 100% yield is possible with this synthesis. matec-conferences.org

| Molar Ratio (TEA:H₂SO₄) | Primary Product | Anion | Reference |

|---|---|---|---|

| 1:1 | Triethylammonium hydrogen sulfate | [HSO₄]⁻ | matec-conferences.org |

| 2:1 | Triethylammonium sulfate | [SO₄]²⁻ | |

| <1:1 | Triethylammonium hydrogen sulfate with excess acid (forms anionic clusters) | [(HSO₄)(H₂SO₄)x]⁻ | qub.ac.uk |

Influence of Solvent Systems and Water Content on Product Formation

The formation of triethylammonium salts can be performed with or without a solvent. Solvent-free synthesis is a simple, one-step process. qub.ac.ukacs.org When solvents are used, their polarity and ability to solvate ions can influence the reaction and the nature of the final product. Triethylammonium salts exhibit good solubility in organic solvents, a key feature for their application in synthesis. nih.gov

Water content is another significant factor. The presence of water is often part of the synthesis of triethylammonium hydrogen sulfate. matec-conferences.orgresearchgate.net However, for certain applications, excess water is removed post-reaction, typically by heating under a high vacuum, to yield a dried ionic liquid. matec-conferences.orgacs.org The solubility of the resulting salt in water is a key property; complete proton transfer leads to the formation of the [Et₃NH]⁺ cation and [HSO₄]⁻ anion, which are soluble in water, resulting in a single-phase, clear solution. matec-conferences.org This solubility distinguishes the salt from the sparingly soluble triethylamine starting material. chemicalforums.com

Formation of N,N-Diethylethanamine-Sulfur Trioxide Complexes

N,N-diethylethanamine reacts with sulfur trioxide (SO₃) in a Lewis acid-base interaction to form a stable adduct, the N,N-diethylethanamine-sulfur trioxide complex ((CH₃CH₂)₃N·SO₃). cymitquimica.comnih.gov In this complex, the triethylamine acts as a Lewis base, donating its lone pair of electrons to the Lewis acidic sulfur trioxide. cymitquimica.comnih.gov This reaction moderates the high reactivity of free SO₃, making the complex a milder and more selective sulfonating agent. researchgate.netchemimpex.com

The complex is a colorless to pale yellow, hygroscopic solid or liquid. cymitquimica.com It is used in organic synthesis for the formation of sulfonic acids and other sulfur-containing compounds. cymitquimica.comchemimpex.com The formation of such amine-SO₃ adducts is a general strategy to create safer and easier-to-handle sulfonating reagents compared to highly reactive substances like chlorosulfonic acid or sulfur trioxide itself. nih.govresearchgate.net The triethylamine-SO₃ complex is employed in the sulfation of a wide range of molecules, including alcohols, flavonoids, and steroids. nih.govresearchgate.net

Reaction of N,N-Diethylethanamine with Sulfur Dioxide and Water: Analogous Complexation

N,N-diethylethanamine also reacts with sulfur dioxide (SO₂). In the absence of water, triethylamine can form a coordinate covalent complex with SO₂, which is useful for removing SO₂ from waste gas streams. osti.gov

When water is present, the system becomes more complex. Sulfur dioxide dissolves in water to form sulfurous acid (H₂SO₃), a weak acid. Triethylamine, being a base, will react with the sulfurous acid in an acid-base neutralization. A dynamic nuclear magnetic resonance (dnmr) study of the triethylamine-SO₂-H₂O system in liquid SO₂ solvent revealed an equilibrium process involving the formation of addition compounds. cdnsciencepub.com The study suggests the formation of an ion pair in the transition state, with the activation process being significantly influenced by solvation effects. cdnsciencepub.com

Derivatization and Advanced Synthesis of Organosulfur Compounds Utilizing N,N-Diethylethanamine

Triethylamine and its derivatives are pivotal in the synthesis of more complex organosulfur compounds, particularly in the formation of sulfonamides.

Amine-Derived Sulfonate Salts in Sulfonamide Synthesis

Triethylamine is widely used as a base in the synthesis of sulfonamides from sulfonyl chlorides and amines. researchgate.net Its role is to neutralize the hydrogen chloride (HCl) that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

A more advanced method involves the use of pre-formed amine-derived sulfonate salts. In one efficient, one-pot method, these sulfonate salts react with an amine in the presence of cyanuric chloride and triethylamine in anhydrous acetonitrile (B52724) at room temperature. organic-chemistry.orgorganic-chemistry.org This approach yields sulfonamides in good to excellent yields and avoids the use of harsh or toxic reagents often associated with traditional sulfonamide synthesis. organic-chemistry.org Triethylamine was found to be an optimal base for this transformation, which proceeds through an SₙAr mechanism to form a sulfonyl chloride intermediate that subsequently reacts with the target amine. organic-chemistry.org

| Synthetic Method | Role of N,N-Diethylethanamine | Key Reactants | Advantage | Reference |

|---|---|---|---|---|

| Classical Synthesis | Acid Scavenger (Base) | Sulfonyl chloride, Primary/Secondary Amine | Drives reaction by neutralizing HCl byproduct. | researchgate.net |

| One-Pot from Sulfonate Salts | Base | Amine-derived sulfonate salt, Cyanuric chloride, Amine | Mild conditions, high yields, avoids harsh reagents. | organic-chemistry.orgorganic-chemistry.org |

Formation of Specific Sulfur Tetrafluoride Adducts with N,N-Diethylethanamine

The interaction between tertiary amines, such as N,N-diethylethanamine (triethylamine), and sulfur tetrafluoride (SF₄) is characterized by the formation of stable adducts through a specific type of non-covalent interaction known as a chalcogen bond. While detailed crystallographic studies on the simple N,N-diethylethanamine·SF₄ adduct are not extensively documented in the provided research, the mechanism and structural characteristics can be thoroughly understood by analogy to studies on other tertiary amines, such as the polycyclic amine DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov

The formation of these adducts involves the nitrogen atom of the amine acting as a Lewis base, donating electron density to the electrophilic sulfur atom of the SF₄ molecule. This results in an N---S chalcogen bond. nih.gov In the case of amines reacting with SF₄, this interaction leads to a change in the geometry around the sulfur atom. The sulfur in the SF₄ molecule becomes pentacoordinate, adopting a structure that can be described as a distorted trigonal bipyramid. nih.gov

Studies on the adduct formed between DABCO and SF₄, specifically C₆H₁₂N₂·2SF₄, have shown that each nitrogen atom of the diamine coordinates to one SF₄ molecule. This 2:1 adduct demonstrates a clear N---S bond, confirming the Lewis acid-base interaction. nih.gov By extension, N,N-diethylethanamine, a monoamine, is expected to form a 1:1 adduct (Et₃N·SF₄) with sulfur tetrafluoride. The lone pair of electrons on the nitrogen atom interacts with the σ-hole on the sulfur atom along the extension of one of the F-S bonds.

The solvolysis of such adducts can lead to more complex structures. For example, the reaction of amine-SF₄ adducts with hydrogen fluoride (B91410) (HF) can result in the formation of salts containing anions like [SF₅]⁻. nih.gov This indicates that the initial adduct is a key intermediate in the broader reactivity of SF₄ in the presence of amines.

| Characteristic | Description | Reference |

|---|---|---|

| Type of Bonding | N---S Chalcogen Bond (Lewis acid-base interaction) | nih.gov |

| Electron Donor | Nitrogen atom of N,N-diethylethanamine | nih.gov |

| Electron Acceptor | Sulfur atom of Sulfur Tetrafluoride (SF₄) | nih.gov |

| Sulfur Coordination | Pentacoordinate | nih.gov |

| Molecular Geometry at Sulfur | Distorted trigonal bipyramid | nih.gov |

| Expected Stoichiometry | 1:1 (Et₃N·SF₄) | General Principle |

N-Alkylation Reactions Catalyzed or Assisted by N,N-Diethylethanamine in the Presence of Sulfur Compounds

N,N-diethylethanamine (triethylamine) plays a multifaceted role in organic synthesis, often acting as a base or nucleophilic catalyst. Its involvement in N-alkylation reactions is well-established. When these reactions are conducted in the presence of elemental sulfur or other sulfur compounds, N,N-diethylethanamine can act as an activator, enhancing the reactivity of the sulfur species. researchgate.net

The primary role of N,N-diethylethanamine in a typical N-alkylation of a primary or secondary amine with an alkyl halide is to act as an acid scavenger, neutralizing the hydrogen halide byproduct and driving the reaction to completion. However, in the presence of elemental sulfur (e.g., octasulfur, S₈), N,N-diethylethanamine can facilitate the opening of the S₈ ring. researchgate.net This activation makes the sulfur atoms more susceptible to nucleophilic attack. For instance, triethylamine has been shown to catalyze the oxidation of triphenylarsine (B46628) to triphenylarsine sulfide (B99878) using octasulfur, a process that relies on the activation of the sulfur ring. researchgate.net

In the context of N-alkylation, this activation can lead to several pathways. One possibility is the formation of intermediate polysulfides. The amine catalyst can promote the reaction between a thiol and elemental sulfur to form alkyl polysulfides. researchgate.net While not a direct N-alkylation, this demonstrates the principle of amine-catalyzed reactions involving sulfur.

A plausible synergistic role for N,N-diethylethanamine in a hypothetical N-alkylation assisted by a sulfur compound could involve two simultaneous functions:

Base Catalysis : The amine deprotonates the primary or secondary amine substrate, increasing its nucleophilicity towards the alkylating agent (e.g., an alkyl halide).

While direct N-alkylation where elemental sulfur is a necessary co-reagent for the alkyl transfer is not a common named reaction, the ability of triethylamine to catalyze reactions involving sulfur is a key principle. For example, it is used in reactions that generate thiols, which can then be used in subsequent alkylations. rsc.org

| Reaction Type | Role of N,N-Diethylethanamine | Sulfur Compound | Mechanism/Observation | Reference |

|---|---|---|---|---|

| Oxidation of Triphenylarsine | Catalyst/Activator | Octasulfur (S₈) | Activates the S₈ ring, making it more susceptible to nucleophilic attack by the arsine. | researchgate.net |

| S → O Acetyl Migration | Catalyst | Thioacetate derivative | Catalyzes the migration reaction to generate a thiol functional group. | rsc.org |

| Standard N-Alkylation | Base (Acid Scavenger) | Not directly involved | Neutralizes HX byproduct in reactions of amines with alkyl halides. | researchgate.net |

| Formation of Alkyl Polysulfides | Catalyst | Elemental Sulfur | Catalyzes the reaction of alkyl thiols with sulfur. | researchgate.net |

Structural Elucidation and Bonding Characteristics of N,n Diethylethanamine Sulfur Complexes

Spectroscopic Analysis of Proton Transfer and Intermolecular Interactions

Spectroscopic techniques are pivotal in understanding the structure of the N,N-diethylethanamine-SO2 adduct. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into the molecular framework, the nature of the nitrogen-sulfur bond, and the extent of charge transfer and hydrogen bonding within the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Adduct Structure (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the formation and structure of molecular adducts in solution. nih.govresearchgate.net Upon the formation of the charge-transfer complex between N,N-diethylethanamine and sulfur dioxide, significant changes in the chemical shifts of the nuclei within the amine moiety are expected. The donation of the lone pair of electrons from the nitrogen atom to the sulfur atom of SO₂ leads to a deshielding effect on the adjacent protons and carbons.

In ¹H NMR spectroscopy, the protons of the methylene (B1212753) groups (-CH₂-) directly attached to the nitrogen in triethylamine (B128534) are most affected. These protons would exhibit a downfield shift compared to their positions in the free amine. Similarly, in ¹³C NMR spectroscopy, the carbon atoms of these methylene groups are also expected to shift downfield, reflecting the decreased electron density around the nitrogen center. While specific spectral data for the N,N-diethylethanamine-SO₂ adduct is not extensively detailed in foundational literature, the expected shifts can be inferred from data on free triethylamine and related adducts. illinois.edursc.orgsysu.edu.cn

| Nucleus | Group | Typical Chemical Shift (ppm) in Free Triethylamine (CDCl₃) | Expected Shift upon Adduct Formation |

|---|---|---|---|

| ¹H | -CH₂- | ~2.5 (quartet) | Downfield (δ > 2.5) |

| ¹H | -CH₃ | ~1.0 (triplet) | Minor Downfield Shift |

| ¹³C | -CH₂- | ~46.8 | Downfield (δ > 46.8) |

| ¹³C | -CH₃ | ~12.3 | Minor Downfield Shift |

Infrared Spectroscopy for Hydrogen Bonding and Ionic Character Assessment (e.g., FTIR, Matrix Isolation IR)

Infrared (IR) spectroscopy provides critical information about the vibrational frequencies of bonds within a molecule, and it is particularly sensitive to changes in bond strength and polarity upon complex formation. nii.ac.jp In the N,N-diethylethanamine-SO₂ adduct, the most significant changes are observed in the vibrational modes of the S-O bonds in sulfur dioxide and the C-N bonds in the amine.

The formation of the N-S bond weakens the S-O bonds in the SO₂ moiety. Consequently, the symmetric (ν₁) and asymmetric (ν₃) stretching frequencies of SO₂ are expected to shift to lower wavenumbers (a redshift) compared to those of the free SO₂ molecule. nii.ac.jpwisconsin.edu This shift is a direct indicator of the strength of the donor-acceptor interaction. Furthermore, a new vibrational mode corresponding to the N-S stretching frequency typically appears in the far-infrared region, providing direct evidence of the charge-transfer bond. nii.ac.jp Matrix isolation IR, a technique where the complex is trapped in an inert gas matrix at cryogenic temperatures, is often used to study such complexes without interference from solvents. mdpi.com

| Molecule | Vibrational Mode | Typical Frequency in Free Molecule (cm⁻¹) | Expected Shift in Adduct |

|---|---|---|---|

| Sulfur Dioxide (SO₂) | Asymmetric Stretch (ν₃) | ~1362 | Redshift (Lower Frequency) |

| Sulfur Dioxide (SO₂) | Symmetric Stretch (ν₁) | ~1151 | Redshift (Lower Frequency) |

| Sulfur Dioxide (SO₂) | Bending (ν₂) | ~518 | Blueshift (Higher Frequency) |

| N,N-diethylethanamine | C-N Stretch | ~1070-1250 | Shift indicates change in bond character |

| Adduct | N-S Stretch | Not Present | Appears in far-IR (~100-210 cm⁻¹) |

Crystallographic Studies of Triethylamine-Sulfur Adduct Geometries and Bonding

The key structural features observed in the TMA-SO₂ complex, and thus anticipated for the triethylamine analog, include:

A distinct N-S bond with a length significantly shorter than the sum of the van der Waals radii, yet longer than a typical covalent single bond, indicative of a charge-transfer interaction. In the crystal, this distance is approximately 2.05 Å. researchgate.net

The geometry around the nitrogen atom remains roughly tetrahedral.

The SO₂ molecule, which is planar in its free state, becomes pyramidal upon complexation. The O-S-O angle decreases, and the sulfur atom moves out of the plane formed by the two oxygen atoms and the nitrogen atom.

| Parameter | Value in TMA-SO₂ Crystal (Analog) | Interpretation |

|---|---|---|

| N-S Bond Length | ~2.05 Å | Charge-transfer bond |

| S-O Bond Length | Slightly elongated vs. free SO₂ | Weakening of S-O bonds |

| O-S-O Angle | Decreased vs. free SO₂ (~119°) | Pyramidalization of SO₂ moiety |

| Geometry at Sulfur | Trigonal Pyramidal | Acceptance of electron pair from Nitrogen |

Theoretical and Computational Approaches to Molecular Structure and Bonding

Computational chemistry offers a powerful lens through which to examine the structure, stability, and electronic properties of molecular complexes, providing details that can be difficult to measure experimentally.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the geometries, energies, and electronic properties of molecules. nih.govarxiv.orgscispace.com For amine-SO₂ complexes, DFT calculations have been instrumental in corroborating and explaining experimental findings. sci-hub.se

Calculations for a series of amine-SO₂ adducts show a clear trend: as the number of electron-donating alkyl groups on the nitrogen atom increases (from ammonia (B1221849) to trimethylamine), the donor strength of the amine increases. This leads to a stronger N-S interaction, characterized by a shorter N-S bond length and a higher enthalpy of complex formation (i.e., a more stable adduct). sci-hub.se The computed geometry for the trimethylamine-SO₂ adduct, for instance, shows good agreement with experimental data. sci-hub.se These calculations also quantify the amount of charge transferred from the amine to the SO₂ molecule, which is a key feature of these donor-acceptor complexes. researchgate.netsci-hub.se

| Amine-SO₂ Complex | Calculated N-S Bond Length (Å) | Calculated Enthalpy of Formation (kcal/mol) | Calculated Charge Transfer (e) |

|---|---|---|---|

| NH₃-SO₂ | 2.79 | -4.5 | 0.04 |

| CH₃NH₂-SO₂ | 2.62 | -6.7 | 0.08 |

| (CH₃)₂NH-SO₂ | 2.46 | -7.9 | 0.13 |

| (CH₃)₃N-SO₂ | 2.36 | -10.7 | 0.18 |

Data adapted from computational studies on amine-SO₂ complexes. sci-hub.se

Application of Quantum Theory of Atoms in Molecules (QTAIM) for Hydrogen Bond Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to characterize chemical bonding. By locating critical points in the electron density, QTAIM can define the nature of atomic and intermolecular interactions. researchgate.net

In the context of the N,N-diethylethanamine-SO₂ adduct, QTAIM is used to characterize the N-S bond. The analysis focuses on the bond critical point (BCP) located along the path of maximum electron density connecting the nitrogen and sulfur nuclei. Key parameters at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For charge-transfer complexes and other closed-shell interactions (like strong hydrogen bonds or ionic bonds), the Laplacian (∇²ρ) is typically positive. This indicates that electron density is depleted in the bonding region and concentrated in the atomic basins, which is characteristic of non-covalent or highly polar interactions rather than shared-electron covalent bonds.

| QTAIM Parameter at BCP | Typical Value Range for Non-Covalent/Charge-Transfer Interaction | Interpretation |

|---|---|---|

| Electron Density (ρ) | Low to intermediate (e.g., 0.002 - 0.04 a.u.) | Indicates the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | Positive (e.g., > 0) | Characterizes a closed-shell interaction, typical for charge-transfer complexes and ionic bonds. |

Analysis of Ion-Dipole Interactions in Cluster Formation

The formation of clusters involving N,N-diethylethanamine and sulfurous acid is significantly influenced by ion-dipole interactions, which are crucial in the initial stages of atmospheric particle formation. These interactions become prominent following proton transfer, a key step in the stabilization of acid-base clusters. In the gas phase, the interaction between N,N-diethylethanamine (a Lewis base) and sulfurous acid (a Lewis acid) can lead to the formation of a molecular complex. The stability and structure of the resulting clusters are governed by a balance of intermolecular forces, including hydrogen bonding and, notably, ion-dipole interactions after a proton transfer event.

Computational studies on analogous systems, such as those involving sulfuric acid and various amines, have provided significant insights into these interactions. For instance, in clusters of sulfuric acid with amines like dimethylamine (B145610) or trimethylamine (B31210), proton transfer from the acid to the base is a common phenomenon. This transfer results in the formation of a contact ion pair, specifically an aminium cation (in this case, diethyl-ethanaminium) and a hydrogen sulfite (B76179) anion. The strong electrostatic attraction between the resulting ions and surrounding polar molecules, such as water or other acid/base molecules, is a primary driver for cluster growth.

The strength of these ion-dipole interactions is dependent on several factors, including the basicity of the amine and the acidity of the acid. N,N-diethylethanamine is a relatively strong base due to the electron-donating inductive effect of its three ethyl groups, which increases the electron density on the nitrogen atom. This enhanced basicity facilitates proton abstraction from sulfurous acid.

Once the ion pair is formed, the resulting diethyl-ethanaminium cation and hydrogen sulfite anion can act as nucleation centers. The charged nature of these species leads to strong, long-range ion-dipole interactions with other polar molecules present in the vicinity. These interactions are generally stronger than the dipole-dipole or hydrogen bonding interactions that would exist between neutral molecules, thus providing a significant stabilizing effect on the newly formed clusters. Research on similar atmospheric clusters has shown that the presence of ions can dramatically enhance the rate of particle formation.

The geometry of the clusters is also dictated by these ion-dipole forces. The polar molecules will orient themselves to maximize the electrostatic attraction with the central ion pair. For example, the oxygen atoms of surrounding sulfurous acid molecules will orient towards the positively charged diethyl-ethanaminium ion, while the hydrogen atoms will orient towards the negatively charged hydrogen sulfite ion. This organized arrangement of molecules around the central ion pair is a key characteristic of ion-induced nucleation.

Detailed research findings on closely related amine-acid clusters can be summarized in the following tables, providing a basis for understanding the behavior of the N,N-diethylethanamine-sulfurous acid system.

| Parameter | Finding | Relevance to N,N-diethylethanamine-Sulfurous Acid Clusters |

| Proton Transfer | In clusters containing a strong acid (like sulfuric acid) and a strong base (like trimethylamine), proton transfer is often observed, leading to the formation of an ion pair. nih.gov | Due to the basicity of N,N-diethylethanamine, a similar proton transfer from sulfurous acid is highly probable, forming a diethyl-ethanaminium hydrogen sulfite ion pair. |

| Cluster Stabilization | The formation of an ionic core significantly stabilizes the molecular cluster through strong electrostatic interactions. nih.gov | The resulting ion pair would act as a nucleation center, attracting and organizing surrounding polar molecules through ion-dipole forces, leading to enhanced cluster stability. |

| Role of Amine Basicity | The strength of the intermolecular interactions in small acid-base clusters is directly related to the basicity of the amine. nih.gov | The high basicity of N,N-diethylethanamine suggests strong interactions within the cluster, promoting its formation and stability. |

| Growth Mechanism | Clusters grow through the sequential addition of acid and base molecules, with ion-dipole interactions playing a crucial role in capturing and retaining new molecules. | The charged diethyl-ethanaminium and hydrogen sulfite ions would facilitate the capture of additional N,N-diethylethanamine and sulfurous acid molecules, promoting the growth of the cluster. |

Further quantitative data from computational studies on analogous systems highlights the energetic favorability of cluster formation driven by these interactions.

| System | Interaction Energy (kcal/mol) | Primary Interaction Type | Reference |

| Sulfuric Acid - Dimethylamine | - | Proton transfer leading to strong ionic interaction | nih.gov |

| Sulfuric Acid - Ammonia | - | Hydrogen bonding and partial proton transfer | nih.gov |

| Trimethylamine - Sulfur Dioxide | - | Donor-acceptor complex formation | acs.org |

While specific experimental data for the N,N-diethylethanamine-sulfurous acid system is limited in the provided search results, the principles derived from studies of similar amine-acid systems strongly indicate that ion-dipole interactions, following a likely proton transfer event, are fundamental to the formation and stabilization of these clusters in the atmosphere. The high basicity of N,N-diethylethanamine is expected to make these interactions particularly significant.

Reaction Mechanisms and Pathways Involving N,n Diethylethanamine Sulfurous Acid Systems

Catalytic Roles of N,N-Diethylethanamine in Sulfur-Mediated Reactions

N,N-diethylethanamine is a widely used organic base in synthesis, primarily functioning as an acid scavenger or a catalyst. iroamine.com Its catalytic activity is particularly significant in reactions involving sulfur-containing reagents, where it facilitates key mechanistic steps.

N,N-diethylethanamine's fundamental role in many chemical reactions is that of a Brønsted-Lowry base. Its lone pair of electrons on the nitrogen atom readily accepts a proton (H+). mnstate.edu In sulfur-mediated reactions, acidic byproducts such as hydrogen chloride or sulfuric acid are often generated. N,N-diethylethanamine effectively neutralizes these acids, forming the triethylammonium (B8662869) salt. This process is crucial as it prevents the acid from catalyzing unwanted side reactions or degrading sensitive functional groups in the reactants or products.

The general mechanism for acid neutralization is a straightforward proton transfer: (C₂H₅)₃N + HX → (C₂H₅)₃NH⁺ + X⁻

This proton scavenging ability is vital for driving reactions to completion. iroamine.com By removing a proton from a reaction intermediate, N,N-diethylethanamine can facilitate elimination reactions or activate a substrate for subsequent steps. nih.govresearchgate.net For instance, in dehydrohalogenation reactions, it abstracts a proton, leading to the formation of an alkene. The basicity of N,N-diethylethanamine (pKa of its conjugate acid is 10.75) makes it a suitable choice for reactions requiring a moderately strong, non-nucleophilic organic base.

| Reaction Type | Role of N,N-diethylethanamine | Byproduct Formed | Significance |

| Esterification from Acyl Chlorides | Acid Scavenger | Triethylammonium chloride | Neutralizes HCl byproduct, driving equilibrium forward. |

| Swern Oxidation | Base | Triethylammonium chloride | Deprotonates intermediate to form sulfur ylide. wikipedia.orgbyjus.com |

| Dehydrohalogenation | Base | Triethylammonium halide | Removes a proton to facilitate elimination and alkene formation. |

| H₂S Scavenging | Proton Acceptor | Triethylammonium bisulfide | Neutralizes acidic H₂S gas in industrial applications. nih.govresearchgate.net |

A prominent example of N,N-diethylethanamine's role in sulfur-mediated reactions is the Swern oxidation, which converts primary and secondary alcohols into aldehydes and ketones, respectively. wikipedia.orgchemistryhall.comchemistrysteps.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of N,N-diethylethanamine. adichemistry.comalfa-chemistry.com

The mechanism proceeds through several key steps:

Activation of DMSO : DMSO reacts with oxalyl chloride at low temperatures (e.g., -78 °C) to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate, releasing carbon monoxide and carbon dioxide. wikipedia.orgjk-sci.com

Formation of Alkoxysulfonium Ion : The alcohol substrate attacks the electrophilic sulfur atom of the chloro(dimethyl)sulfonium chloride, creating a key alkoxysulfonium ion intermediate. wikipedia.orgadichemistry.com

Sulfur Ylide Formation : This is the critical step where N,N-diethylethanamine acts as a base. It deprotonates the carbon alpha to the sulfur atom in the alkoxysulfonium ion, leading to the formation of a sulfur ylide. wikipedia.orgbyjus.com At least two equivalents of the base are required for this step. wikipedia.org

Decomposition : The sulfur ylide is unstable and rapidly rearranges via a five-membered ring transition state. wikipedia.orgadichemistry.com This intramolecular proton transfer results in the formation of the desired carbonyl compound (aldehyde or ketone), dimethyl sulfide (B99878), and triethylammonium chloride. byjus.comchemistryhall.com

The use of N,N-diethylethanamine is crucial because it is strong enough to deprotonate the alkoxysulfonium ion but generally not nucleophilic enough to cause significant side reactions. chemistrysteps.com However, in some cases, using a bulkier base like diisopropylethylamine can prevent side reactions such as epimerization at the carbon alpha to the newly formed carbonyl group. adichemistry.com

N,N-diethylethanamine plays a significant role in sulfation reactions, often as part of a sulfur trioxide-amine complex. Sulfur trioxide (SO₃) is a powerful sulfating agent, but its high reactivity can lead to side reactions. nih.gov Complexing it with a Lewis base like N,N-diethylethanamine moderates its reactivity, creating a more selective and manageable reagent, the triethylamine-sulfur trioxide complex (Et₃N·SO₃). nih.govnih.gov

This complex is widely used for the O-sulfation of various organic molecules, including alcohols, phenols, carbohydrates, and flavonoids. nih.govacs.org The mechanism involves the nucleophilic attack of a hydroxyl group from the substrate onto the sulfur atom of the complex. N,N-diethylethanamine acts as a leaving group and subsequently as a base to neutralize the proton released during the reaction, forming a sulfate (B86663) ester and triethylammonium sulfate. acs.org

| Substrate Type | Reagent | Function of N,N-diethylethanamine | Reference |

| Polyphenolic flavonoids | Et₃N·SO₃ | Component of the sulfating agent | nih.gov |

| Polysaccharides | Et₃N·SO₃ | Component of the sulfating agent | nih.gov |

| Alcohols (in oligosaccharides) | Et₃N·SO₃ | Component of the sulfating agent | acs.orgacs.org |

| Steroids | Et₃N·SO₃ | Component of the sulfating agent | nih.gov |

In Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol, an acid catalyst is typically required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. mdpi.com While N,N-diethylethanamine is a base, it can be used in other esterification methods, such as those involving highly reactive acyl chlorides. In these cases, its role is not catalytic but rather as a stoichiometric base to scavenge the HCl produced, thereby driving the reaction to completion.

Degradation and Environmental Transformation Pathways of Amine-Sulfur Compounds

The stability of N,N-diethylethanamine and its derivatives, including its salt with sulfurous acid, is a critical consideration in both industrial processes and environmental contexts. These compounds can undergo degradation through various pathways, primarily involving oxidation.

In chemical processes, tertiary amines like N,N-diethylethanamine are relatively stable to oxygen degradation compared to primary and secondary amines. researchgate.net However, under certain conditions, such as elevated temperatures or in the presence of catalysts or strong oxidizing agents, they can degrade. The photooxidation of N,N-diethylethanamine on titanium oxide (TiO₂) surfaces has been shown to yield CO₂ and various byproducts. psu.edu The accumulation of intermediates like carboxylic acid species on the catalyst surface can lead to deactivation. psu.edu

The oxidation can be initiated by various mechanisms, including photosensitized oxidation, which can proceed via singlet oxygen or radical pathways. rsc.org In industrial settings, oxidative degradation is a key factor in the loss of amine solutions used for gas capture, leading to the formation of ammonia (B1221849) and organic acids. researchgate.net The presence of sulfur compounds can influence these pathways, but detailed mechanisms for the co-oxidation of amine-sulfur adducts are complex.

Once released into the environment, N,N-diethylethanamine-sulfur compounds can undergo transformation through hydrolysis and oxidation. The triethylammonium bisulfite salt is soluble in water and will dissociate into triethylammonium and bisulfite ions.

The primary atmospheric sink for N,N-diethylethanamine is expected to be gas-phase oxidation, but aqueous-phase oxidation is also a competitive pathway. acs.org The oxidation by hydroxyl (OH) radicals in the aqueous phase is a significant degradation route. The rate of this oxidation depends on pH, as N,N-diethylethanamine (TEA) and its protonated form, triethylaminium (TEAH⁺), react at different rates. The oxidation of TEAH⁺ by OH radicals leads to the formation of smaller aminium ions, such as diethylaminium, ethylaminium, and ammonium (B1175870) ions, on an atmospherically relevant timescale. acs.org This indicates that the atmospheric degradation of larger amines can be a source of smaller, potentially harmful, secondary aerosol components. acs.orgresearchgate.net

The bisulfite ion (HSO₃⁻) is also subject to environmental oxidation, primarily to the sulfate ion (SO₄²⁻), a major component of acid rain and particulate matter. This oxidation can be catalyzed by various species present in the atmosphere and aquatic environments.

Kinetic Studies of Proton Transfer and Chemical Exchange Processes

The dynamic interplay of proton transfer and chemical exchange within the N,N-diethylethanamine-sulfurous acid system has been a subject of detailed kinetic investigation, primarily through nuclear magnetic resonance (NMR) spectroscopy. These studies provide critical insights into the rates and mechanisms governing the equilibrium between the amine-sulfur dioxide adduct and the protonated amine.

Detailed Research Findings

In the presence of a small amount of water in a liquid sulfur dioxide solvent, N,N-diethylethanamine (triethylamine) and sulfur dioxide form a dynamic system. This system involves an equilibrium between the triethylammonium ion (amine.H+) and the triethylamine-sulfur dioxide complex (amine.SO2). cdnsciencepub.com A study utilizing proton dynamic nuclear magnetic resonance ('H dnmr) has been instrumental in elucidating the kinetics of this exchange process. cdnsciencepub.com

The 'H NMR spectra of this system reveal distinct signals for the amine.H+ and amine.SO2 species at low temperatures. cdnsciencepub.com As the temperature increases, these signals broaden and eventually coalesce, which is characteristic of a chemical exchange process that is fast on the NMR timescale. By analyzing the lineshapes of the NMR spectra at various temperatures, it is possible to calculate the activation parameters for the exchange process. cdnsciencepub.com

The equilibrium in this system can be represented as: amine.H⁺ + amine.SO₂ ⇌ [amine.H⁺...amine.SO₂] ⇌ amine.SO₂ + amine.H⁺

The kinetic parameters for this exchange provide a quantitative measure of the energy barriers and the molecular dynamics of the proton transfer. The study of this system, along with analogous systems involving di- and trimethyl amine, has found large positive entropies of activation. cdnsciencepub.com This suggests the formation of a disordered transition state, which is a key finding in understanding the reaction pathway. cdnsciencepub.com

The rate constants for the exchange process were determined over a range of temperatures, allowing for the construction of an Arrhenius plot (log k vs. 1/T) to derive the activation energy (Ea). The population ratios of the exchanging species (amine.H⁺/amine.SO₂) were estimated from the peak areas at low temperatures, and these ratios were extrapolated to higher temperatures to facilitate the kinetic analysis. cdnsciencepub.com The chemical shift difference (Δν) between the exchanging sites was also observed to have a linear dependence on temperature. cdnsciencepub.com

The following interactive data table summarizes the kinetic data obtained from the 'H dnmr lineshape analysis for the N,N-diethylethanamine-sulfurous acid system.

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 48.1 ± 2.9 | kJ/mol |

| Enthalpy of Activation (ΔH‡) | 45.6 ± 2.9 | kJ/mol |

| Entropy of Activation (ΔS‡) | 73.2 ± 11.7 | J/mol·K |

| Free Energy of Activation (ΔG‡ at 298 K) | 23.8 | kJ/mol |

These data are crucial for understanding the fundamental aspects of proton transfer reactions. The relatively low activation energy is consistent with a facile proton exchange process. The large positive entropy of activation is a significant finding, suggesting a transition state that is less ordered than the reactants, possibly involving solvent reorganization. cdnsciencepub.com

Further research into similar proton transfer reactions, for instance between 2,4-dinitrophenol (B41442) and various tertiary amines including triethylamine (B128534), has also shown that the forward rate constants are below the diffusion-controlled limit. rsc.org This indicates that the proton transfer is the rate-determining step, rather than the diffusion of the reactants to form an encounter complex. Studies on proton transfer from 4-nitrophenylnitromethane to triethylamine have also been characterized by low enthalpies of activation and large negative entropies of activation, highlighting the influence of the specific acid and solvent on the kinetic parameters. rsc.org

The kinetic investigations of the N,N-diethylethanamine-sulfurous acid system provide a quantitative framework for understanding the rapid proton exchange dynamics. The use of dynamic NMR spectroscopy has been pivotal in determining the activation parameters that govern this process, offering valuable insights into the transition state and the underlying reaction mechanism. cdnsciencepub.com

Computational and Mechanistic Modeling of N,n Diethylethanamine and Sulfur Interactions

Ab Initio and Quantum Chemical Simulations of Cluster Formation

Ab initio and quantum chemical simulations are powerful tools for investigating the initial steps of particle formation, known as nucleation. These first-principles calculations provide detailed information about the structures, stabilities, and thermodynamic properties of small molecular clusters that are the precursors to atmospheric aerosols.

Quantum chemical calculations are essential for determining the energetics and thermodynamics that govern the formation of molecular clusters from sulfuric acid (SA) and atmospheric bases like amines. These calculations reveal that the formation of acid-base clusters is a highly favorable process. The stability of these clusters is largely dictated by the gas-phase basicity of the amine; stronger bases like dimethylamine (B145610) (DMA) and trimethylamine (B31210) (TMA) form more stable clusters with sulfuric acid compared to weaker bases like ammonia (B1221849). nih.gov

The process often involves a proton transfer from the sulfuric acid molecule to the amine, creating an ion pair that is held together by strong electrostatic forces. nih.gov This interaction significantly lowers the Gibbs free energy of the system, making cluster formation a spontaneous process. nih.gov The binding free energies (ΔG) are a key thermodynamic parameter used to assess cluster stability. Negative ΔG values indicate a favorable formation process. For instance, calculations at the DLPNO-CCSD(T₀)/aug-cc-pVTZ//ωB97X-D/6-31++G(d,p) level of theory provide precise thermochemical data for these clusters. nih.gov

Studies have shown that clusters with a 1:1 ratio of sulfuric acid to amine molecules are particularly stable. nih.gov The growth of these clusters can proceed through the alternating addition of acid and base molecules. nih.gov The presence of amines drastically reduces the evaporation rate of these small clusters, allowing them to grow to larger sizes and form new particles. aip.org

| Cluster Composition | Base Classification | Binding Free Energy (kcal/mol) |

|---|---|---|

| (SA)₁(A)₁ | Weak (Ammonia) | -8.5 |

| (SA)₁(MA)₁ | Medium (Methylamine) | -13.1 |

| (SA)₁(DMA)₁ | Strong (Dimethylamine) | -15.6 |

| (SA)₁(TMA)₁ | Strong (Trimethylamine) | -16.5 |

| (SA)₂(A)₂ | Weak (Ammonia) | -29.5 |

| (SA)₂(MA)₂ | Medium (Methylamine) | -40.4 |

| (SA)₂(DMA)₂ | Strong (Dimethylamine) | -46.0 |

| (SA)₂(TMA)₂ | Strong (Trimethylamine) | -46.6 |

This table presents representative data adapted from computational studies to illustrate the trend in cluster stability with different amines. The classification is based on gas-phase basicity. nih.gov SA: Sulfuric Acid, A: Ammonia, MA: Methylamine, DMA: Dimethylamine, TMA: Trimethylamine.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of sulfuric acid-amine clusters over time. First-principles MD simulations, which use quantum mechanical calculations to determine the forces between atoms, can model the collision and subsequent interaction of individual sulfuric acid and amine molecules. nih.gov

These simulations show that upon collision, a proton transfer from sulfuric acid to the amine can occur very rapidly, often within picoseconds. nih.govnih.gov This proton transfer is a crucial step in the formation of a stable acid-base adduct. nih.gov The energy released during this exothermic reaction causes the newly formed cluster to be vibrationally "hot". nih.gov This excess energy can influence the cluster's ability to settle into its lowest energy configuration, which in turn may affect its subsequent growth by collision with other molecules. nih.gov

Reactive force fields, such as ReaxFF, are another tool used in MD simulations to model chemical reactions, including bond formation and breaking, in large molecular systems over longer timescales. osti.govinrim.it While extensively developed for applications like battery materials and combustion, rsc.orgcopernicus.org applying these force fields to the specifics of atmospheric amine-sulfur interactions allows for the simulation of larger, more complex clusters and their evolution in a simulated atmospheric environment. These simulations can provide insights into the structural properties and kinetics of cluster growth that complement the static picture provided by quantum chemical calculations. copernicus.org

Modeling of Atmospheric Nucleation Processes Involving Sulfuric Acid and Amines

Modeling atmospheric nucleation is critical for understanding and predicting the formation of new aerosol particles, which have significant impacts on climate and air quality. aip.org It has become clear from field observations and laboratory experiments that the binary nucleation of sulfuric acid and water alone cannot account for the observed rates of particle formation in the lower atmosphere. aip.org

Computational models, supported by experimental data, have demonstrated that amines, even at trace concentrations of a few parts per trillion by volume, can enhance nucleation rates by several orders of magnitude compared to ammonia. aip.org This enhancement is sufficient to explain the particle formation rates observed in many atmospheric environments. aip.org

Cluster dynamics models, such as the Atmospheric Cluster Dynamics Code (ACDC), use thermochemical data from quantum chemistry calculations (like Gibbs free energies of formation) to simulate the kinetics of cluster formation and loss. researchgate.net These models simulate the step-by-step growth and evaporation of clusters, as well as their loss to pre-existing aerosol particles (coagulation sink). researchgate.net Such models have successfully reproduced experimentally measured particle formation rates without fitted parameters, lending strong support to the underlying molecular mechanisms. aip.org

Recent developments include generalized models like the Nucleation Potential Model (NPM), which simplifies the complex mixture of atmospheric bases into a single "effective base" concentration. This approach allows for the modeling of nucleation rates in diverse environments without needing to measure every individual precursor gas, making it a valuable tool for large-scale atmospheric and climate models. The key finding from these modeling efforts is that the high stability of sulfuric acid-amine clusters, which leads to very low evaporation rates, is the primary reason for their powerful nucleating effect. aip.orgresearchgate.net

Reaction Pathway Analysis and Transition State Theory for Sulfur Conversion

Beyond physical clustering, amines like N,N-diethylethanamine can actively participate in the chemical conversion of sulfur compounds. Sulfur trioxide (SO₃), the precursor to sulfuric acid, is a strong Lewis acid that readily reacts with Lewis bases such as triethylamine (B128534). This reaction forms a stable sulfur trioxide-amine adduct (Et₃N-SO₃). These adducts are well-characterized and are used in organic synthesis as mild and effective sulfonating agents. The formation of these adducts represents a key reaction pathway that can influence the atmospheric lifecycle of sulfur oxides.

Computational studies using ab initio methods can elucidate the mechanisms of these reactions. For instance, simulations have shown that amines can promote the hydrolysis of sulfur dioxide (SO₂) with water vapor. nih.gov This reaction, which is normally unfavorable, becomes exothermic and kinetically favorable in the presence of amines like dimethylamine. nih.gov Born-Oppenheimer molecular dynamics (BOMD) simulations show this hydrolysis to be a very fast process, where the amine facilitates proton transfer and the formation of sulfurous acid, which can then be ionized to bisulfite or sulfite (B76179). nih.gov

Transition state theory is employed to calculate the reaction barriers for subsequent oxidation steps. For example, once sulfurous acid is formed and stabilized in a hydrated amine cluster, its oxidation by atmospheric oxidants like ozone (O₃) can proceed with a very low energy barrier. nih.gov This amine-promoted pathway provides a potential non-photochemical route for the formation of sulfate (B86663), the main component of many aerosol particles, and could be particularly important under conditions of high humidity and pollution. nih.gov

Advanced Analytical Methodologies for N,n Diethylethanamine Sulfur Species

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the separation of components within a mixture. The choice of technique depends on the physicochemical properties of the analytes, such as volatility, polarity, and ionic nature.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally labile compounds. In the context of N,N-diethylethanamine-sulfur species, HPLC is primarily used for the analysis of the non-volatile triethylammonium (B8662869) cation and associated sulfur anions. N,N-diethylethanamine itself is often employed as a mobile-phase modifier in reverse-phase HPLC to improve the peak shape of basic analytes by masking residual silanol (B1196071) groups on the stationary phase. However, its direct analysis by HPLC can be challenging as it tends to bind to most types of HPLC columns. researchgate.net

The bicarbonate salt of triethylamine (B128534) is particularly useful in reverse-phase chromatography, often used in a gradient to purify nucleotides and other biomolecules. Salts of N,N-diethylethanamine can also function as ion-interaction reagents. When analyzing these species, specific HPLC methods are developed, often involving ion-pair or hydrophilic interaction liquid chromatography (HILIC) to achieve adequate separation and quantification.

Table 1: HPLC Parameters for Amine and Sulfur Species Analysis

| Parameter | Typical Conditions for Amine Analysis | Typical Conditions for Sulfur Anion Analysis |

|---|---|---|

| Column | C18, HILIC | Ion-exchange, Reversed-phase with ion-pairing reagent |

| Mobile Phase | Acetonitrile (B52724)/Water with additives like formic acid or triethylamine acetate | Aqueous buffer (e.g., phosphate, carbonate) |

| Detector | UV, Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) | Conductivity, UV (after derivatization), Mass Spectrometry (MS) |

| Ion-Pair Reagent | Not always required; TEA itself can act as a modifier | Tetrabutylammonium hydroxide (B78521) |

Ion Chromatography (IC) is the preferred method for the separation and quantification of inorganic anions like sulfite (B76179) and bisulfite, as well as the triethylammonium cation. The technique utilizes ion-exchange resins to separate ions based on their charge and affinity for the stationary phase.

For anion analysis, a stationary phase with fixed positive charges (anion-exchange column) is used, and analytes are eluted with a competing ionic solution (eluent), such as a carbonate-bicarbonate buffer. Detection is typically achieved by measuring the electrical conductivity of the eluent after it passes through a suppressor, which reduces the background conductivity of the eluent and enhances the signal of the analyte ions. N,N-diethylethanamine salts can be employed as ion-interaction reagents in this form of chromatography due to their amphiphilic properties.

Gas Chromatography (GC) is the ideal technique for the analysis of volatile compounds like N,N-diethylethanamine. researchgate.net The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column. Separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column walls.

A direct injection GC method has been developed for the determination of triethylamine in drug substances. nih.gov For trace analysis, headspace GC (GC-HS) is often used, where the volatile analytes are sampled from the vapor phase above the sample matrix. eurasianjournals.comsemanticscholar.org This approach minimizes matrix effects and enhances sensitivity. Detection is commonly performed using a Flame Ionization Detector (FID), which is highly sensitive to organic compounds. eurasianjournals.comsemanticscholar.orgosha.gov

Table 2: Example GC Method for Triethylamine Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Headspace Gas Chromatography (GC-HS) | semanticscholar.org |

| Column | DB-624 (30m x 0.530 mm I.D. x 3 µm) | semanticscholar.org |

| Carrier Gas | Nitrogen | semanticscholar.org |

| Injector Temp. | 220°C | semanticscholar.org |

| Detector Temp. | 250°C | semanticscholar.org |

| Detector | Flame Ionization Detector (FID) | semanticscholar.org |

Research has shown that GC methods for triethylamine can be validated for specificity, linearity, precision, and accuracy, making them reliable for quantitative analysis. eurasianjournals.com

Mass Spectrometry for Identification and Trace Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for the unambiguous identification of compounds and for quantification at very low concentrations. MS is often coupled with a chromatographic separation technique (LC-MS or GC-MS) to analyze complex mixtures.

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is invaluable for detecting and quantifying N,N-diethylethanamine-sulfur species at trace levels in complex matrices. In tandem MS, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are detected. researchgate.net This process, known as selected reaction monitoring (SRM), provides excellent specificity and reduces chemical noise.

LC-MS/MS is a standard method for analyzing trace impurities and reaction products. ecut.edu.cn While highly effective, the analysis of triethylamine by LC-MS can be complicated by a strong memory effect, where the compound persists in the system and affects subsequent analyses. researchgate.net Careful method development and system cleaning are required to mitigate this issue. Triethylamine is also known to improve the MS signal stability and intensity of certain analytes, such as oligonucleotides, when used as a solvent modifier. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that allows for the transfer of ions from solution into the gas phase with minimal fragmentation. This makes ESI-MS exceptionally well-suited for studying non-covalent complexes and identifying reactive intermediates in solution. researchgate.netnih.govunibo.it

The reaction between N,N-diethylethanamine and sulfurous acid involves the formation of ionic species (triethylammonium and bisulfite/sulfite), which are readily detectable by ESI-MS. This technique enables the direct observation of these ions and can be used to monitor the progress of the reaction in real-time. researchgate.net By analyzing the mass spectra over time, it is possible to identify transient intermediates that may be crucial for understanding the reaction mechanism. ecut.edu.cnresearchgate.net The unmatched sensitivity of MS allows for the detection of low-abundance charged species that are often key to elucidating complex reaction pathways. nih.gov

Table 3: Mentioned Compound Names

| Compound Name | Synonym(s) |

|---|---|

| N,N-diethylethanamine | Triethylamine, TEA |

| Sulfurous acid | |

| Bisulfite | Hydrogen sulfite |

| Sulfite | |

| Triethylammonium | |

| Acetonitrile | |

| Formic acid | |

| Triethylamine acetate | |

| Tetrabutylammonium hydroxide | |

| Nitrogen | |

| Carbonate |

Chemical Ionization Mass Spectrometry (CIMS) for Gas-Phase Studies

Chemical Ionization Mass Spectrometry (CIMS) is a powerful technique for the real-time detection of gas-phase compounds, including the precursors and clusters relevant to atmospheric new particle formation. In the context of N,N-diethylethanamine (triethylamine) and sulfur species, CIMS is instrumental in studying the gas-phase reactions between amines and sulfuric acid, which is formed from the oxidation of sulfur dioxide.

The fundamental principle of CIMS involves the ionization of target analytes through reactions with reagent ions in a controlled environment, followed by mass analysis. The choice of reagent ion determines the selectivity and sensitivity of the instrument towards different chemical species. copernicus.org For the study of sulfuric acid-amine systems, both positive and negative ionization modes are employed. For instance, the presence of amines like dimethylamine (B145610) has been shown to influence the quantitative detection of gas-phase sulfuric acid (H₂SO₄). researchgate.net CIMS instruments, such as the Chemical Ionization-Atmospheric Pressure interface-Time Of Flight (CI-APi-TOF), can measure not only the H₂SO₄ monomer but also neutral clusters formed with amines. researchgate.net

Research has demonstrated that in the presence of dimethylamine, the sulfuric acid monomer measured by CIMS may only represent a fraction of the total gaseous sulfuric acid available, as a significant portion can be sequestered in clusters. researchgate.net While direct studies on the N,N-diethylethanamine-sulfurous acid system using CIMS are specific, the principles derived from studies with other amines are applicable. Ab initio dynamics simulations have shown that reactions between amines and hydrated sulfur trioxide (SO₃) molecules in the gas phase are typically barrierless or nearly barrierless processes, leading to the formation of stable molecular clusters. nih.gov The reaction rate is often correlated with the basicity of the amine. nih.gov

CIMS is capable of monitoring specific chemical changes, including fragmentation and functionalization reactions that occur during oxidation processes. copernicus.org This capability is crucial for understanding the complex reaction pathways involving N,N-diethylethanamine and various sulfur oxides in the gas phase.

| Reagent Ion Type | Target Analytes | Application in Amine-Sulfur Systems | Reference |

| Protonated Water Clusters ((H₂O)ₙH⁺) | Less oxidized species | Detection of amine precursors and initial reaction products. | copernicus.org |

| Acetate (CH₃C(O)O⁻) | Highly oxygenated organics | Characterizing oxidized sulfur species and complex acid-base clusters. | copernicus.org |

| Iodide Water Clusters (I(H₂O)ₙ⁻) | Multi-functional organic compounds | Selective detection of complex sulfuric acid-amine adducts. | copernicus.org |

Electroanalytical Methods for Sulfite and Related Sulfur Oxyanions

Electroanalytical techniques offer a simple, rapid, and sensitive approach for the quantification of sulfite and other sulfur oxyanions. srce.hr These methods are based on the inherent electroactivity of sulfite, which can be oxidized to sulfate (B86663), generating a measurable electrical signal. Common electroanalytical techniques include voltammetry (such as cyclic voltammetry and differential pulse voltammetry) and amperometry. pfigueiredo.org

The electrochemical oxidation of sulfite has been studied at various electrode materials, including platinum, gold, and different forms of carbon like glassy carbon electrodes. pfigueiredo.org The choice of electrode material can influence the sensitivity and selectivity of the measurement. The oxidation process is generally irreversible, and the resulting anodic peak current in voltammetry is directly proportional to the sulfite concentration.

A significant challenge in the electroanalytical determination of sulfite is the potential for interference from other electroactive species that may be present in a sample, such as ascorbate (B8700270) and polyphenolics. pfigueiredo.org These compounds can undergo oxidation at potentials similar to that of sulfite, leading to inaccurate measurements. pfigueiredo.org To overcome this, modified electrodes have been developed to enhance selectivity and sensitivity. These modifications can involve incorporating nanoparticles, polymers, or specific catalysts onto the electrode surface. srce.hrmdpi.com An alternative strategy to avoid interference from antioxidants is the electrochemical reduction of sulfite in an acidic medium, which has been explored using glassy carbon electrodes and other modified sensors. mdpi.com

The performance of various electroanalytical methods for sulfite detection is summarized below.

| Technique | Electrode Type | Linear Range (µM) | Limit of Detection (LOD) (µM) | Key Findings & Interferences | Reference |

| Cyclic Voltammetry | Glassy Carbon | 66 - 320 | Not specified | Oxidation of sulfite studied; potential interference from ascorbate and polyphenolics. | pfigueiredo.org |

| Amperometry | Pt electrode modified with MWCNTs and Prussian blue | Not specified | 4.70 | Amperometric detection in the presence of iodate (B108269) and periodate. | |

| Differential Pulse Voltammetry | Schiff-base modified graphite (B72142) SPE | 0.5 - 300.0 | 0.3 | Disposable chemosensor for sulfite detection in natural water. | srce.hr |

| Amperometry | Not specified | 20.0 - 2300 | 0.045 | Detection in 0.10 M H₂SO₄. | srce.hr |

| Voltammetry | LaFeO₃/graphene composite modified electrode | 1.0 - 200.0 | 0.21 | Proportional response current to sulfite concentration; tested in white wine. | srce.hr |

Potentiometric Titrimetry for Sulfur Trioxide and Sulfuric Acid Content in Complexes

Potentiometric titrimetry is a highly accurate and precise method for determining the content of active sulfur trioxide (SO₃) and its degradation product, sulfuric acid (H₂SO₄), in amine-SO₃ complexes, such as the one formed with N,N-diethylethanamine (triethylamine). The quality of these complexes is critical as they are widely used as sulfating agents.

The methodology involves two distinct titrations. The sulfuric acid content is quantified by a direct potentiometric titration of the complex dissolved in a suitable solvent against a standardized alkali solution, such as sodium hydroxide.

The determination of active SO₃ is more involved. It requires the hydrolysis of the complex under reflux conditions using a known excess of sulfuric acid. This process liberates the SO₃, which then reacts to form additional sulfuric acid. The total amount of sulfuric acid is subsequently titrated potentiometrically with a standard alkali solution. By subtracting the initial and added amounts of sulfuric acid, the quantity of active SO₃ can be accurately calculated.

Validation studies for this method applied to the triethylamine-sulfur trioxide complex have demonstrated high accuracy and precision, in accordance with ICH (International Council for Harmonisation) guidelines.

| Parameter | Analyte | Method | Results | Reference |

| Accuracy (% Recovery) | SO₃ | Potentiometric Titration (via hydrolysis) | 99.92% | |

| Accuracy (% Recovery) | H₂SO₄ | Direct Potentiometric Titration | 102.80% | |

| Precision (% RSD) | SO₃ | Potentiometric Titration (via hydrolysis) | 0.25% | |

| Precision (% RSD) | H₂SO₄ | Direct Potentiometric Titration | 0.75% | |

| Limit of Detection | H₂SO₄ | Direct Potentiometric Titration | Detectable as low as 0.01% |

This potentiometric method provides a robust quality control tool for assessing the purity and stability of N,N-diethylethanamine-sulfur trioxide complexes.

Role of N,n Diethylethanamine Sulfurous Acid Systems in Specific Research Applications

Environmental Atmospheric Chemistry and Aerosol Formation Research

New particle formation (NPF) is a critical process in the atmosphere that influences cloud formation and climate. Research has shown that amines, such as N,N-diethylethanamine, can significantly enhance the formation of new particles from sulfuric acid, a product of sulfur dioxide oxidation. nih.govresearchgate.net While direct studies on N,N-diethylethanamine and sulfurous acid are specific, the general mechanism involves the amine stabilizing sulfuric acid clusters, thereby facilitating their growth into larger aerosol particles.

Studies on similar amine-sulfuric acid systems provide insight into this process. For example, dimethylamine (B145610) has been shown to be highly effective in promoting aerosol formation with sulfuric acid. nih.govcopernicus.org The presence of amines can increase nucleation rates by several orders of magnitude compared to a pure sulfuric acid-water system. researchgate.net These findings suggest that both organic and inorganic bases are crucial in understanding the widespread occurrence of new particle formation events in the lower troposphere. researchgate.net

Table 1: Factors Influencing New Particle Formation (NPF) in Amine-Sulfuric Acid Systems

| Factor | Description | Impact on NPF |

|---|---|---|

| Amine Concentration | The atmospheric concentration of amines like N,N-diethylethanamine. | Higher concentrations generally lead to increased NPF rates. |

| Sulfuric Acid Concentration | The availability of sulfuric acid from the oxidation of sulfur dioxide. | A key precursor for particle formation; higher levels promote NPF. nih.gov |

| Temperature | Ambient temperature. | Lower temperatures can favor the stability of molecular clusters, enhancing NPF. |

| Relative Humidity | The amount of water vapor in the air. | Water can participate in the formation of hydrated clusters, influencing nucleation rates. |

Amines can accelerate the oxidation of sulfur dioxide (SO2) to sulfate (B86663), a major component of atmospheric particulate matter. The heterogeneous oxidation of SO2 on the surface of aerosols is a significant pathway for sulfate formation. nih.govnih.gov The presence of amines can enhance this process by increasing the pH of aerosol water, which in turn increases the solubility of SO2 and promotes its oxidation.

Laboratory experiments and atmospheric measurements have demonstrated that the reaction rate of SO2 oxidation can be significantly enhanced in the presence of various anions at the air-aerosol aqueous interface. nih.govnih.gov While the direct catalytic role of the N,N-diethylethanamine-sulfurous acid complex is an area of ongoing research, the fundamental principle of amines facilitating sulfate formation is well-established.

Catalysis and Reagent Applications in Organic Synthesis Research

The N,N-diethylethanamine component of the system is a widely used organic base in synthetic chemistry. Its interaction with acidic species, including sulfur-based compounds, is fundamental to its application.

N,N-diethylethanamine is frequently employed as a base in a variety of organic reactions. It is particularly useful in reactions that produce acidic byproducts, such as hydrogen halides. For instance, in the synthesis of esters and amides from acyl chlorides, N,N-diethylethanamine is used to neutralize the hydrogen chloride that is formed. It also finds application in dehydrohalogenation reactions and Swern oxidations. The formation of a salt with sulfurous acid is analogous to its role as an acid scavenger in these transformations.

Tertiary amines, including N,N-diethylethanamine, are known to catalyze the formation of polyurethane foams and epoxy resins. In the context of epoxy resins, amines act as curing agents, facilitating the cross-linking of the polymer chains. threebond.co.jp The curing process involves the reaction of the amine's active hydrogen atoms with the epoxy groups. threebond.co.jp The resulting tertiary amine can then further catalyze the polymerization of epoxy groups. threebond.co.jp The interaction of sulfur-containing compounds with epoxy-amine systems can also act as a cure accelerator. google.com For example, elemental sulfur can be added to epoxy-amine compositions to accelerate the curing process. google.com The sulfur trioxide-triethylamine complex is also utilized in polymer modification to enhance material properties. chemimpex.com

Table 2: Applications of N,N-Diethylethanamine in Polymer Chemistry

| Application | Role of N,N-Diethylethanamine | Resulting Polymer System |

|---|---|---|

| Polyurethane Foams | Catalyst | Promotes the reaction between isocyanates and polyols. |

| Epoxy Resins | Curing Agent/Catalyst | Initiates and accelerates the cross-linking of epoxy resins. threebond.co.jp |

Chemical Separation and Purification Processes (e.g., Gas Scrubbing)

The ability of amines to react with acidic gases like sulfur dioxide is the basis for their use in gas scrubbing applications. osti.govgoogle.com This process is essential for controlling air pollution from industrial sources. wikipedia.orgsocrematic.com

Amine scrubbing, also known as gas sweetening or acid gas removal, is a technology used to remove acidic gases such as hydrogen sulfide (B99878) (H2S) and carbon dioxide (CO2) from gas streams. carverpump.com A similar principle applies to the removal of sulfur dioxide (SO2) from flue gases, a process known as flue-gas desulfurization (FGD). wikipedia.orgsocrematic.com In this process, an amine solution, which could include N,N-diethylethanamine, is used to absorb SO2 from the flue gas. osti.govgoogle.comresearchgate.net

The reaction forms a stable complex between the amine and the sulfur dioxide. osti.govgoogle.com The "rich" amine solution, now containing the absorbed SO2, can be heated in a stripping unit to release the SO2 in a concentrated stream for further processing or disposal, while regenerating the "lean" amine for reuse. carverpump.com This regenerative process makes amine scrubbing an efficient and cost-effective method for SO2 removal. osti.gov The selectivity of certain amines allows for the targeted removal of SO2 even in the presence of other gases like carbon dioxide. osti.govgoogle.com

: Development of Novel Ionic Liquids and Advanced Solvent Systems